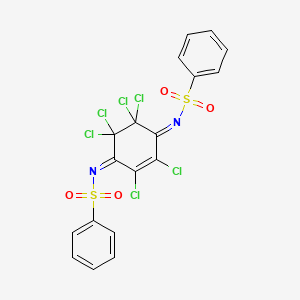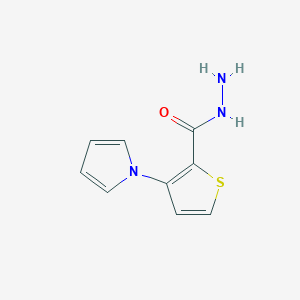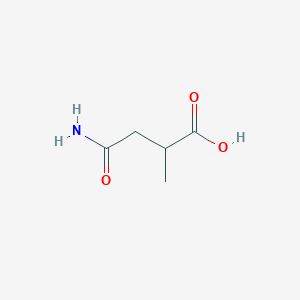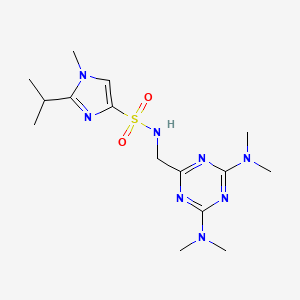
Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 2551117-50-9 . It has a molecular weight of 212.29 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20O3/c1-11(2)6-7-12(3,4)9(13)8(11)10(14)15-5/h8H,6-7H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
- Chemo- and Stereoselective Reactions: Methyl (S)-α-diazo-2,2-dimethyl-β-oxo-1,3-dioxolane-2-butanoate undergoes a dirhodium(II)-catalyzed C-H insertion reaction, showcasing the compound's potential in synthesizing optically active, highly functionalized cyclopentanes. This reaction underscores the versatility of methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate derivatives in stereoselective chemical synthesis (Yakura et al., 1999).
- Photochemical Reactions: The compound's photochemistry has been explored, demonstrating its ability to undergo selective photocyclization, leading to the formation of complex cyclic structures. Such studies highlight its role in developing photochemical methods for synthesizing novel organic compounds (Anklam et al., 1985).
Combustion and Fuel Studies
- Combustion Chemistry: Methylcyclohexane, a related compound, serves as a surrogate in fuel studies, helping to understand the combustion chemistry of cycloalkanes. Research in this area aids in developing kinetic models for more complex fuels, highlighting the relevance of studying compounds like this compound in energy research (Wang et al., 2014).
Catalysis and Organic Synthesis
- Nickel(I) Salen-Catalyzed Reduction: The compound's derivatives are used in nickel(I) salen-catalyzed reactions for ring expansions, demonstrating its utility in organic synthesis, particularly in the context of catalysis and the development of new synthetic methodologies (Mubarak et al., 2007).
- Carbonylation Reactions: Its derivatives have also been utilized in carbonylation reactions catalyzed by palladium(II) chloride–triphenylphosphine, further underscoring the compound's importance in the synthesis of carboxylate esters and the exploration of reaction mechanisms (Yoshida et al., 1976).
Safety and Hazards
properties
IUPAC Name |
methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-11(2)6-7-12(3,4)9(13)8(11)10(14)15-5/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOHLIOJQGCSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1C(=O)OC)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

methyl}pyridin-2-amine](/img/structure/B2532168.png)




![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)



![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)